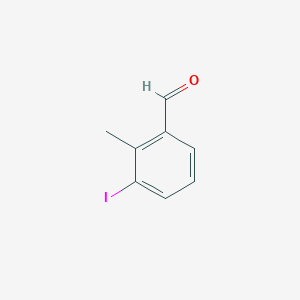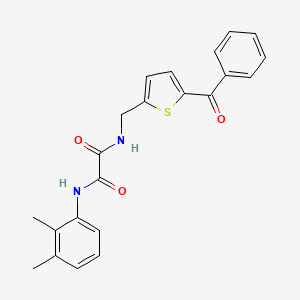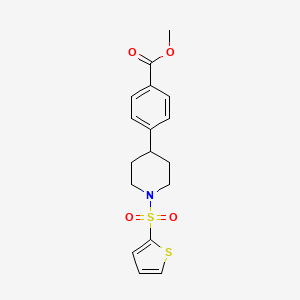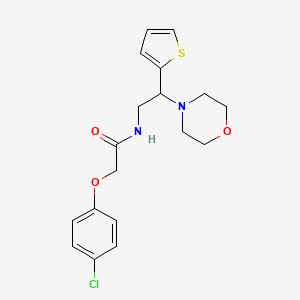
3-Iodo-2-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-2-methylbenzaldehyde is a chemical compound with the molecular formula C8H7IO . It has a molecular weight of 246.05 . It is a solid substance and its IUPAC name is 3-iodo-2-methylbenzaldehyde .
Molecular Structure Analysis
The InChI code for 3-Iodo-2-methylbenzaldehyde is 1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 . This indicates that the compound has a benzene ring with an iodine atom and a methyl group attached to it.Physical And Chemical Properties Analysis
3-Iodo-2-methylbenzaldehyde has a density of 1.8±0.1 g/cm3 . Its boiling point is 282.4±28.0 °C at 760 mmHg . The compound has a molar refractivity of 50.7±0.3 cm3 . It has one freely rotating bond . Its polar surface area is 17 Å2 , and its molar volume is 139.4±3.0 cm3 .科学的研究の応用
Flavor Compounds in Food
3-Iodo-2-methylbenzaldehyde is related to branched aldehydes like 2-methyl propanal and 3-methyl butanal, which are crucial for the flavor in many food products. These aldehydes emerge from amino acids and are present in both fermented and non-fermented food items. Understanding the pathways of these aldehydes' formation is key for controlling their levels, which is crucial for achieving the desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Synthesis of Vanillin
3-Iodo-2-methylbenzaldehyde is structurally similar to vanillin (4-hydroxy-3-methoxybenzaldehyde), an essential compound used extensively in the pharmaceutical, perfumery, and food flavoring industries. Detailed methodologies for synthesizing vanillin have been thoroughly reviewed, indicating the broader applications and importance of structurally similar benzaldehydes in various industries (Tan Ju & Liao Xin, 2003).
Catalytic Oxidation of Lignins
The process of catalytically oxidizing lignins into aromatic aldehydes like vanillin and syringaldehyde has been extensively reviewed. This process is affected by factors such as the nature of the lignin, oxidant, temperature, and mass transfer. The review underscores the potential of converting lignins into valuable aromatic aldehydes using catalytic oxidation, which is closely related to the chemical properties and applications of 3-Iodo-2-methylbenzaldehyde (Tarabanko & Tarabanko, 2017).
Antimalarial Activity
In the context of marine-derived natural products, aromatic compounds like p-hydroxybenzaldehyde have shown significant antimalarial activity. This underscores the broader potential of structurally related benzaldehydes, such as 3-Iodo-2-methylbenzaldehyde, in the development of antimalarial agents (Wright et al., 1996).
Organic Synthesis and Green Chemistry
3-Iodo-2-methylbenzaldehyde is structurally analogous to other aldehydes used in organic synthesis. For instance, recent advancements in the three-component cyclocondensation of dimedone with aldehydes and malononitrile for constructing tetrahydrobenzo[b]pyrans highlight the significance of such aldehydes in organic chemistry. These reactions often employ green solvents and environmentally friendly catalysts, aligning with the principles of green chemistry (Kiyani, 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.
作用機序
Mode of Action
It’s known that benzaldehyde derivatives can undergo various reactions at the benzylic position . For instance, they can participate in nucleophilic substitution reactions, where the benzylic hydrogen is replaced by a nucleophile . The exact mode of action for 3-Iodo-2-methylbenzaldehyde would depend on its specific targets and the biochemical context in which it is acting.
Pharmacokinetics
It has a relatively low molecular weight (246.05 Da) , which is generally favorable for absorption and distribution. Its LogP value is 3.33 , indicating a balance between hydrophilicity and lipophilicity, which could facilitate both absorption in the gut and distribution across biological membranes.
特性
IUPAC Name |
3-iodo-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGFLJRDRKUCCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2819500.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819503.png)



![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)

![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
